molecular formula C9H12O B14288095 3-Ethenylhept-6-ynal CAS No. 116145-19-8

3-Ethenylhept-6-ynal

Cat. No.: B14288095
CAS No.: 116145-19-8
M. Wt: 136.19 g/mol
InChI Key: MJYOHCCPTTXBHT-UHFFFAOYSA-N
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Description

3-Ethenylhept-6-ynal is an organic compound characterized by the presence of both an alkyne and an aldehyde functional group. Its molecular structure consists of a seven-carbon chain with a triple bond between the sixth and seventh carbon atoms and a double bond between the third and fourth carbon atoms. The compound’s IUPAC name is this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenylhept-6-ynal can be achieved through various methods. One common approach involves the partial reduction of 3-ethenylhept-6-ynoic acid using a selective reducing agent such as lithium aluminum hydride (LiAlH4). Another method includes the hydroboration-oxidation of 3-ethenylhept-6-yne, followed by oxidation to form the aldehyde group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. One such method is the catalytic hydrogenation of 3-ethenylhept-6-ynoic acid using palladium on carbon (Pd/C) as a catalyst, followed by oxidation with a mild oxidizing agent like pyridinium chlorochromate (PCC).

Chemical Reactions Analysis

Types of Reactions

3-Ethenylhept-6-ynal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The ethenyl group can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., Br2, Cl2), hydrogen halides (e.g., HBr, HCl)

Major Products Formed

    Oxidation: 3-ethenylhept-6-ynoic acid

    Reduction: 3-ethenylhept-6-enal or 3-ethenylheptane

    Substitution: 3-halohept-6-ynal

Scientific Research Applications

3-Ethenylhept-6-ynal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethenylhept-6-ynal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkyne group can participate in cycloaddition reactions, leading to the formation of new chemical entities.

Comparison with Similar Compounds

3-Ethenylhept-6-ynal can be compared with other similar compounds, such as:

    3-Ethenylhept-6-ynol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    3-Ethenylhept-6-ynoic acid: Contains a carboxylic acid group instead of an aldehyde group.

    3-Ethenylhept-6-yne: Lacks the aldehyde group, consisting only of the alkyne and ethenyl groups.

The uniqueness of this compound lies in its combination of both an alkyne and an aldehyde functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

CAS No.

116145-19-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3-ethenylhept-6-ynal

InChI

InChI=1S/C9H12O/c1-3-5-6-9(4-2)7-8-10/h1,4,8-9H,2,5-7H2

InChI Key

MJYOHCCPTTXBHT-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCC#C)CC=O

Origin of Product

United States

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